Coumatetralyl

Catalog No.
S524258
CAS No.
5836-29-3
M.F
C19H16O3
M. Wt
292.33
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumatetralyl

CAS Number

5836-29-3

Product Name

Coumatetralyl

IUPAC Name

4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)chromen-2-one

Molecular Formula

C19H16O3

Molecular Weight

292.33

InChI

InChI=1S/C19H16O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11,14,20H,5,7,10H2

InChI Key

ULSLJYXHZDTLQK-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)C3=C(C4=CC=CC=C4OC3=O)O

Solubility

Soluble in DMSO

Synonyms

Coumatetralyl; Endox; Racumin; Endrocide;

Description

The exact mass of the compound Coumatetralyl is 292.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.

Coumatetralyl in Scientific Research: Rodenticide Mode of Action

Coumatetralyl is primarily studied for its role as a second-generation anticoagulant rodenticide. These rodenticides work by inhibiting Vitamin K epoxide reductase, an enzyme essential for blood clotting. By disrupting this process, coumatetralyl causes internal bleeding in rodents that consume it, leading to death []. Research focuses on understanding the specific mechanisms of this action and its effectiveness in controlling rodent populations.

  • In Vitro Studies: Researchers use isolated enzymes and cell cultures to investigate how coumatetralyl interacts with Vitamin K epoxide reductase at a molecular level. This helps to elucidate the precise biochemical pathway by which the rodenticide disrupts blood clotting [].

  • In Vivo Studies: Animal models, typically rats and mice, are used to assess the efficacy and safety of coumatetralyl. These studies track factors like lethal dose, time to death, and potential secondary effects on non-target species [].

Coumatetralyl Research: Beyond Rodent Control

While the primary application of coumatetralyl is in rodent control, there are some emerging areas of scientific research exploring its potential uses:

  • Development of Novel Rodenticides: Coumatetralyl serves as a model compound for developing new and improved anticoagulant rodenticides. By studying how this compound interacts with rodents and their resistance mechanisms, researchers can design more effective and species-specific rodenticides.

  • Environmental Fate and Impact: Research is ongoing to understand the environmental impact of coumatetralyl use. This includes studies on its persistence in soil and water, potential bioaccumulation in the food chain, and effects on non-target organisms.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Exact Mass

292.1099

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Coumatetralyl

Biological Half Life

Eight groups of mice dosed orally with a different anticoagulant rodenticide in a /single oral/ dose equal to one-half the lethal dose 50 (LD(50)), were killed at various times up to 21 days after administration. The eight anticoagulant rodenticides /brodifacoum, bromadiolone, chlorophacinone, coumatetralyl, difenacoum, difethialone, flocoumafen and warfarin/ were assayed in plasma and liver by an LC-ESI-MS/MS method. Depending on the compound, the limit of quantification was set at 1 or 5 ng/mL in plasma. In liver, the limit of quantification was set at 250 ng/g for coumatetralyl and warfarin and at 100 ng/g for the other compounds. The elimination half-lives in plasma for first-generation rodenticides were shorter than those for second-generation rodenticides. Coumatetralyl, a first-generation product, had a plasma elimination half-life of 0.52 days. ... The elimination half-lives in liver varied from 15.8 days for coumatetralyl to 307.4 days for brodifacoum.

Use Classification

Agrochemicals -> Rodenticides

Methods of Manufacturing

Coumatetralyl is produced by the condensation of 4-hydroxycoumarin and 1,2,3,4-tetrahydro-1-naphthol.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies coumatetralyl (technical grade) as Class IB: highly hazardous; Main Use: rodenticide.
First introduced in 1956, coumatetralyl is one of the most widely used first-generation anticoagulants. It is not, however, available in the United States.
USA: Not registered.

Analytic Laboratory Methods

Analysis is by UV spectroscopy, particulars from Bayer AG.
Methods for handling residue analysis of pesticides such as coumatetralyl by TLC with fluorometric detection are discussed.
A method for determination of racumin rodenticide in soil and water by high performance liquid chromatography.
Residues of warfarin, coumatetralyl, difenacoum, brodifacoum, bromadiolone, diphacinone, and chlorophacinone in animal tissues were extracted with CHCl3-MeCO. Extracts were cleaned-up by an integrated gel permeation and adsorption chromatography procedure which divided the rodenticides into 2 groups. Residues were then determined and confirmed using normal-phase, ion-pair and weak ion-exchange HPLC techniques. Ion-pair gradient separation resolved all 7 rodenticides in a single chromatographic analysis. UV detection methods were employed for all 7 rodenticides. Use of a diode array detection system permitted additional confirmation of residues down to 0.1 mg/kg by matching UV spectra and derivations of spectra. Sensitive fluorescence detection was possible for the coumarin-based rodenticides, but not for diphacinone and chlorophacinone. Post-column pH-switching fluorescence detection methods were superior to other methods of fluorescence detection of coumarin-based rodenticides. Recoveries from spiked liver tissue were around 90% at levels from 0.05 to 1 mg/kg. Detection limits of around 0.002 mg/kg for most rodenticides and of 0.01 mg/kg for warfarin could be achieved with animal tissue extracts.

Clinical Laboratory Methods

A method is described for detection of coumarin anticoagulants in biological fluids by gas liquid chromatography-mass spectrometry.
Analyte: Coumatetralyl; Matrix: Animal tissues; Procedure: HPLC/FD; Detection Level: 2 ug/kg. /from table/
Analyte: Coumatetralyl; Matrix: Serum; Procedure: HPLC; Detection Level: 10 ug/l. /from table/
This paper presents a fully validated method for the qualitative identification of bromadiolone, brodifacoum, coumachlor, coumatetralyl, difenacoum and warfarin in whole blood specimens. Samples are protein precipitated with acetonitrile, processed via solid-phase extraction and analyzed by high-performance liquid chromatography with high resolution tandem mass spectrometric detection. Limits of detection were 10 ng/mL or better for all analytes.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Resistance to 4-hydroxycoumarin anticoagulant rodenticides has been a problem in some local foci for a number of years. One method of managing resistance could be to use synergists in conjunction with anticoagulants. /The researchers/ investigated the effect of administering cholecalciferol and coumatetralyl alone and in a synergistic mixture to anticoagulant-resistant rats by monitoring plasma factor X concentrations. The study showed that the efficacy of the compounds was significantly improved when they were used together. This synergistic effect led to an increased mortality in female rats that had been treated with both compounds compared to both a control group and groups of rats that had received the compounds singly. An unexpected result from this work was that cholecalciferol when given on its own to rats caused a decrease in plasma factor X concentration. /The researchers/ hypothesize that this effect was due to a vitamin D-induced increase in production of vitamin K-dependent proteins leading to a saturation of the carboxylation process and hence to a significant number of factor X molecules being under-carboxylated and therefore dysfunctional. It is suggested that the reduction in factor X levels is a major component of the increased efficacy of the anticoagulant/calciferol mixture and also that effects on other vitamin K-dependent proteins, e.g. matrix GLA protein, may play a role in the increased mortality seen in female rats.
Coumatetralyl was admin orally to produce fatal hemorrhage in 32 adult dogs. Dogs used as control group received only lactose. Treated dogs were divided into 4 groups & medicated with vitamin K: group 1, 3 mg/kg first day, 1 mg/kg/day for 5 days; group 2, 3 mg/kg first day only; group 3, 1 mg/kg/day for 6 days; group 4, as control only saline 0.3 ml/kg/day. Mortality rate was 12.5%, 25.0%, 62.5%, and 100%, respectively.

Stability Shelf Life

Thermally stable up to at least 150 °C. Not hydrolysed by water over 5 days (25 °C).

Dates

Modify: 2023-08-15
1: Andru J, Cosson JF, Caliman JP, Benoit E. Coumatetralyl resistance of Rattus tanezumi infesting oil palm plantations in Indonesia. Ecotoxicology. 2013 Mar;22(2):377-86. doi: 10.1007/s10646-012-1032-y. Epub 2012 Dec 21. PubMed PMID: 23264020.
2: Kay A, Chiu L, Chong CA. An unexpected case of coumarin poisoning with coumatetralyl. BMJ Case Rep. 2011 Apr 13;2011. pii: bcr0520102992. doi: 10.1136/bcr.05.2010.2992. PubMed PMID: 22701001; PubMed Central PMCID: PMC3079478.
3: Park C, Lim CY, Kim JH, Jang JI, Park HM. Successful therapy of coumatetralyl rodenticide induced pericardial effusion with pericardiocentesis in a dog. Can Vet J. 2011 Feb;52(2):165-8. PubMed PMID: 21532823; PubMed Central PMCID: PMC3022455.
4: Joffe D. Coumatetralyl rodenticide induced pericardial effusion - a comment. Can Vet J. 2011 Jun;52(6):577; author reply 577. PubMed PMID: 22131571; PubMed Central PMCID: PMC3095151.
5: Shimshoni JA, Soback S, Cuneah O, Shlosberg A, Britzi M. New validated multiresidue analysis of six 4-hydroxy-coumarin anticoagulant rodenticides in hen eggs. J Vet Diagn Invest. 2013 Nov;25(6):736-43. doi: 10.1177/1040638713501510. Epub 2013 Sep 30. PubMed PMID: 24081927.
6: Jin MC, Ma JM, Wang L, Chen XH. [Solid phase extraction--HPLC in determination of coumatetralyl in urine]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2006 Nov;24(11):682-3. Chinese. PubMed PMID: 17181951.
7: Dimuccio A, Camoni I, Vergori L, Dommarco R, Attard Barbini D, Vergori F, Ausili A, Santilio A. Screening for coumatetralyl in soft drinks by solid-matrix extraction and high-performance liquid chromatography with diode-array detection. J Chromatogr. 1991 Aug 16;553(1-2):305-9. PubMed PMID: 1787161.
8: Chopra G, Parshad VR. Evaluation of coumatetralyl against two predominant murid species. J Hyg (Lond). 1985 Jun;94(3):327-30. PubMed PMID: 4008919; PubMed Central PMCID: PMC2129486.
9: Greaves JH, Ayres P. Some rodenticidal properties of coumatetralyl. J Hyg (Lond). 1969 Jun;67(2):311-5. PubMed PMID: 5255887; PubMed Central PMCID: PMC2130717.
10: Rowe FP, Redfern R. Comparative toxicity of the two anti-coagulants, coumatetralyl and warfarin, to wild house-mice (Mus musculus L.). Ann Appl Biol. 1968 Dec;62(3):355-61. PubMed PMID: 5731720.
11: Lambert O, Pouliquen H, Larhantec M, Thorin C, L'Hostis M. Exposure of raptors and waterbirds to anticoagulant rodenticides (difenacoum, bromadiolone, coumatetralyl, coumafen, brodifacoum): epidemiological survey in Loire Atlantique (France). Bull Environ Contam Toxicol. 2007 Jul;79(1):91-4. Epub 2007 May 9. PubMed PMID: 17487436.
12: Bell RG, Caldwell PT, Holm EE. Coumarins and the vitamin K-K epoxide cycle. Lack of resistance to coumatetralyl in warfarin-resistant rats. Biochem Pharmacol. 1976 May 1;25(9):1067-70. PubMed PMID: 1267852.
13: Gómez-Canela C, Barata C, Lacorte S. Occurrence, elimination, and risk of anticoagulant rodenticides and drugs during wastewater treatment. Environ Sci Pollut Res Int. 2014;21(11):7194-203. doi: 10.1007/s11356-014-2714-1. Epub 2014 Mar 14. PubMed PMID: 24622989.
14: Dobson KJ. Coumatetralyl poisoning in pigs and effectiveness of vitamin K1. Aust Vet J. 1973 Feb;49(2):98-100. PubMed PMID: 4693823.
15: Gómez-Canela C, Lacorte S. Comprehensive characterization of anticoagulant rodenticides in sludge by liquid chromatography-tandem mass spectrometry. Environ Sci Pollut Res Int. 2016 Aug;23(15):15739-48. doi: 10.1007/s11356-016-6743-9. Epub 2016 May 4. PubMed PMID: 27146526.
16: Endepols S, Klemann N, Richter D, Matuschka FR. The potential of coumatetralyl enhanced by cholecalciferol in the control of anticoagulant-resistant Norway rats (Rattus norvegicus). Pest Manag Sci. 2017 Feb;73(2):280-286. doi: 10.1002/ps.4235. Epub 2016 Feb 19. PubMed PMID: 26800251.
17: Schaff JE, Montgomery MA. An HPLC-HR-MS-MS method for identification of anticoagulant rodenticides in blood. J Anal Toxicol. 2013 Jul-Aug;37(6):321-5. doi: 10.1093/jat/bkt036. Epub 2013 May 10. PubMed PMID: 23667199.
18: Muscarella M, Armentano A, Iammarino M, Palermo C, Amorena M. Anticoagulant rodenticide poisoning in animals of Apulia and Basilicata, Italy. Vet Ital. 2016 Jun 30;52(2):153-9. doi: 10.12834/VetIt.118.333.3. PubMed PMID: 27393877.
19: Vandenbroucke V, Bousquet-Melou A, De Backer P, Croubels S. Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration. J Vet Pharmacol Ther. 2008 Oct;31(5):437-45. doi: 10.1111/j.1365-2885.2008.00979.x. PubMed PMID: 19000263.
20: Saito S, Sakai T, Nemoto S, Matsuda R. [Determination of 4-hydroxycoumarin rodenticides in animal products, fishery products, and honey by liquid chromatography-tandem mass spectrometry]. Shokuhin Eiseigaku Zasshi. 2011;52(4):244-50. Japanese. PubMed PMID: 21873815.

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